2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a phenyl group, a triazolo[4,5-d]pyrimidine ring, and a 2-methylpropan-1-one group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving various reagents . The synthesis could involve the formation of the triazolo[4,5-d]pyrimidine ring, followed by the attachment of the piperazine ring and the phenyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The presence of nitrogen in the triazole and piperazine rings could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of multiple reactive sites. For example, the piperazine ring could undergo N-alkylation, and the triazole ring could participate in click reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Future Directions
Mechanism of Action
Target of Action
Compounds with a similar [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1 is a histone demethylase, and its inhibition can lead to changes in gene expression that may be beneficial in certain disease states.
Mode of Action
It’s known that the anticancer activity of molecules with a similar triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Biochemical Pathways
Compounds with a similar triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range .
Action Environment
Compounds with a similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Properties
IUPAC Name |
2-methyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-13(2)18(26)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFIHSNHOQTBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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